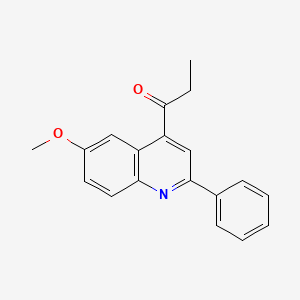
2-(8-Chlorochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Chlorochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a chroman ring system substituted with a chlorine atom and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Chlorochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol and an appropriate aldehyde or ketone.
Chlorination: The chroman ring is then chlorinated at the 8-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Introduction of the Dioxaborolane Group: The final step involves the formation of the dioxaborolane moiety. This can be achieved by reacting the chlorinated chroman with a boronic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(8-Chlorochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the dioxaborolane group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized chroman derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(8-Chlorochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane group can also participate in boron-mediated reactions, which are useful in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-(8-Bromochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a bromine atom instead of chlorine.
2-(8-Methylchroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a methyl group instead of chlorine.
2-(8-Hydroxychroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a hydroxyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 2-(8-Chlorochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can influence its reactivity and interactions compared to similar compounds. This can make it more suitable for specific applications, such as in the synthesis of chlorinated derivatives or in reactions where chlorine acts as a leaving group.
Properties
CAS No. |
1154740-57-4 |
|---|---|
Molecular Formula |
C15H20BClO3 |
Molecular Weight |
294.6 g/mol |
IUPAC Name |
2-(8-chloro-3,4-dihydro-2H-chromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BClO3/c1-14(2)15(3,4)20-16(19-14)11-8-7-10-6-5-9-18-13(10)12(11)17/h7-8H,5-6,9H2,1-4H3 |
InChI Key |
QSOPNDZZRKOVPN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(CCCO3)C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


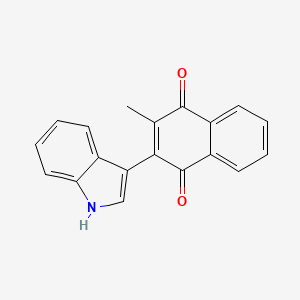
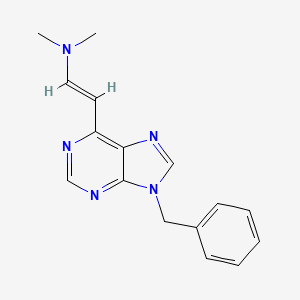
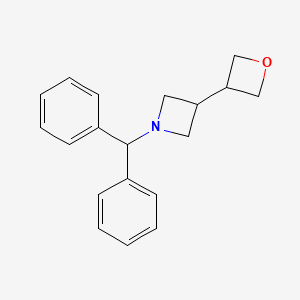
![(E)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate](/img/structure/B11841922.png)
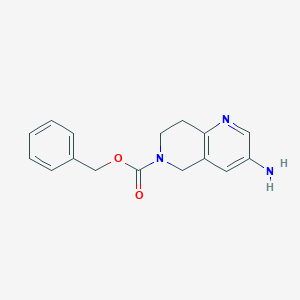

![1-{[Dimethyl(phenyl)silyl]oxy}-1,1,2,2,2-pentamethyldisilane](/img/structure/B11841949.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11841950.png)

